molecular formula C17H15ClN2O2 B565973 1-Benzyl-3-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 37468-32-9

1-Benzyl-3-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B565973
CAS No.: 37468-32-9
M. Wt: 314.8 g/mol
InChI Key: GHAJNZREWTZYQJ-UHFFFAOYSA-N
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Description

ALLO-1 is a significant autophagy receptor that plays a crucial role in the formation of autophagosomes around paternal organelles. It directly interacts with the worm LC3 homologue, LGG-1, through its LC3-interacting region (LIR) motif . This interaction is essential for the clearance of paternal mitochondria, a process vital for cellular homeostasis and development.

Scientific Research Applications

ALLO-1 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study autophagy mechanisms and receptor-ligand interactions.

    Biology: Plays a role in understanding cellular processes like organelle clearance and homeostasis.

    Medicine: Potential therapeutic applications in diseases where autophagy is dysregulated, such as neurodegenerative diseases and cancer.

    Industry: Used in the development of autophagy-modulating drugs and as a tool in biotechnology research.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were to be used as a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . Specific safety data would likely be provided in a Material Safety Data Sheet (MSDS) for the compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, if it shows promising biological activity, it could be studied as a potential new drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALLO-1 involves several steps, starting from basic organic compounds. The key steps include:

    Formation of the Core Structure: The core structure of ALLO-1 is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.

    Functional Group Modifications:

    Purification: The final compound is purified using techniques like recrystallization and chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of ALLO-1 is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

ALLO-1 undergoes various chemical reactions, including:

    Oxidation: ALLO-1 can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of ALLO-1 can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Fenofibrate: Another compound that interacts with autophagy pathways but has different molecular targets.

    KN-93: A calcium/calmodulin-dependent protein kinase inhibitor that also affects autophagy.

    ULK-101: A specific inhibitor of the ULK1 kinase, involved in the initiation of autophagy.

Uniqueness of ALLO-1

ALLO-1 is unique due to its specific interaction with the LC3 homologue, LGG-1, and its role in the clearance of paternal mitochondria. This specificity makes it a valuable tool in studying autophagy and related cellular processes.

Properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-12-16(21)20(15-9-7-14(18)8-10-15)17(22)19(12)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAJNZREWTZYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37468-32-9
Record name 37468-32-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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